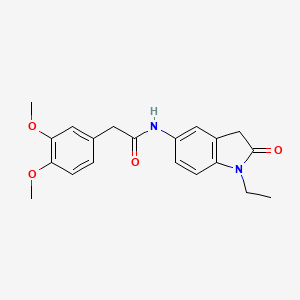

2-(3,4-dimethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(1-ethyl-2-oxo-3H-indol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-4-22-16-7-6-15(11-14(16)12-20(22)24)21-19(23)10-13-5-8-17(25-2)18(9-13)26-3/h5-9,11H,4,10,12H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWINJUGCULYFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the indolinone core: This can be achieved through the cyclization of an appropriate precursor.

Introduction of the ethyl group: Alkylation reactions can be used to introduce the ethyl group at the desired position.

Attachment of the acetamide group: This step often involves the reaction of an amine with an acylating agent.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the indolinone moiety.

Reduction: Reduction reactions can target the carbonyl group in the indolinone structure.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic ring or the acetamide linkage.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Potential therapeutic agent due to its structural similarity to bioactive compounds.

Industry: Used in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which 2-(3,4-dimethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide exerts its effects involves interactions with specific molecular targets. These may include:

Enzyme inhibition: Binding to active sites of enzymes, altering their activity.

Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA/RNA interaction: Binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Structural Features and Pharmacological Relevance

The following table highlights key structural differences and biological implications:

Physicochemical and Electronic Properties

- Electron-Donating vs. Withdrawing Groups : The target compound’s 3,4-dimethoxyphenyl group provides electron-donating effects, contrasting with chloro substituents in and , which are electron-withdrawing. This difference may alter receptor binding kinetics and selectivity .

- Heterocyclic Cores: The 2-oxoindolin scaffold (target compound) vs. thiazolidinone () or thiazol () impacts ring strain, hydrogen bonding, and metabolic pathways. Thiazolidinones often exhibit improved stability but reduced solubility compared to oxoindolins .

- Substituent Effects : The ethyl group on the target compound’s indolin ring may reduce CYP450-mediated oxidation compared to methyl or benzyl groups in analogs .

Research Findings and Implications

- However, A-740003’s quinolinylamino group confers higher selectivity .

- Solubility and Bioavailability : Fluorinated isoxazole derivatives () may exhibit better aqueous solubility than the target compound due to polar substituents, albeit with reduced membrane permeability .

- Crystal Packing : highlights that dichlorophenyl-thiazol acetamides form hydrogen-bonded dimers, which could influence crystallinity and formulation stability. The target compound’s dimethoxy groups may reduce such interactions .

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide , identified by CAS number 921542-41-8 , is a synthetic organic molecule that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 354.4 g/mol . The structure features an indolinone core linked to a 3,4-dimethoxyphenyl group, which is believed to contribute to its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 921542-41-8 |

| Molecular Formula | C20H22N2O4 |

| Molecular Weight | 354.4 g/mol |

Anticancer Activity

Recent studies have demonstrated that 2-(3,4-dimethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays revealed that this compound has an IC50 value of approximately 5.95 μM against A549 (lung cancer) cells and 5.32 μM against MCF-7 (breast cancer) cells, indicating potent inhibitory activity.

Mechanism of Action:

The compound induces apoptosis in cancer cells through the mitochondrial pathway. It has been shown to upregulate pro-apoptotic proteins such as Bax and cleaved-caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 . This modulation of apoptotic markers suggests that the compound may effectively trigger cell death in cancerous cells through caspase-dependent pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial potential. Preliminary studies indicate that it possesses activity against a range of bacterial strains, although specific IC50 values and detailed mechanisms remain to be fully elucidated.

Anti-inflammatory Properties

The compound's anti-inflammatory effects have also been explored. It appears to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases. The exact pathways involved are still under investigation but may involve modulation of NF-kB signaling pathways.

Case Studies

Several case studies have highlighted the efficacy of 2-(3,4-dimethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide:

-

Lung Cancer Study :

- In a controlled study involving A549 cells, treatment with the compound resulted in a significant reduction in colony formation and increased apoptosis rates compared to untreated controls.

- The study utilized flow cytometry to assess cell cycle distribution and apoptosis markers.

-

Breast Cancer Evaluation :

- MCF-7 cells treated with various concentrations of the compound showed a dose-dependent decrease in cell viability.

- Western blot analysis confirmed alterations in apoptosis-related protein expression consistent with induced cell death.

Q & A

Q. What are the standard synthetic routes for synthesizing 2-(3,4-dimethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide?

The synthesis typically involves coupling precursors such as 3,4-dimethoxyphenylacetic acid derivatives with substituted indolinone moieties. Key steps include amide bond formation under reflux conditions using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium). Reaction conditions (e.g., solvent, temperature) are optimized to prevent side reactions, and intermediates are purified via column chromatography. Final characterization employs NMR and MS to confirm structural integrity .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while Thin Layer Chromatography (TLC) monitors reaction progress. High-Performance Liquid Chromatography (HPLC) or recrystallization (e.g., using ethanol or ethyl acetate) ensures purity ≥95% .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield while minimizing impurities?

Systematic optimization includes:

- Temperature control : Lower temperatures (0–25°C) reduce side reactions during coupling steps.

- Catalyst selection : Bases like triethylamine or K₂CO₃ enhance nucleophilic substitution efficiency.

- Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Purification : Gradient elution in column chromatography or recrystallization from mixed solvents (e.g., ethanol/water) isolates high-purity product .

Q. How should researchers address contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Discrepancies may arise from assay conditions (e.g., pH, buffer composition) or cell line variability. To resolve this:

- Standardize assays : Use identical protocols (e.g., IC₅₀ determination via fluorometric assays) across studies.

- Validate selectivity : Perform counter-screens against unrelated enzymes to rule off-target effects.

- Dose-response profiling : Test multiple concentrations to distinguish between specific inhibition and nonspecific cytotoxicity .

Q. What strategies are effective in scaling up synthesis without compromising purity?

Scale-up challenges include heat dissipation and mixing efficiency. Solutions involve:

- Batch-wise synthesis : Divide reactions into smaller batches to maintain temperature control.

- Continuous flow chemistry : Enhances reproducibility for steps requiring precise timing.

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .

Key Methodological Recommendations

- For structural elucidation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography if single crystals are obtainable .

- For biological studies : Use orthogonal assays (e.g., SPR for binding affinity, cell-based assays for functional activity) to validate mechanisms .

- For reproducibility : Document reaction parameters (e.g., stirring rate, solvent grade) in detail to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.